N-Butyl-4-chloro-2,6-dinitroaniline
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Overview
Description
N-Butyl-4-chloro-2,6-dinitroaniline is a chemical compound with the molecular formula C10H12ClN3O4. It belongs to the class of dinitroanilines, which are known for their applications in various industrial processes, including the production of dyes and pesticides . This compound is characterized by the presence of a butyl group, a chlorine atom, and two nitro groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-4-chloro-2,6-dinitroaniline can be synthesized through a multi-step process involving nitration and substitution reactions. . The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and organic solvents for the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-chloro-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
N-Butyl-4-chloro-2,6-dinitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-4-chloro-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks the butyl group and chlorine atom.
2,6-Dinitroaniline: Similar structure but lacks the butyl group.
4-Chloro-2,6-dinitroaniline: Similar structure but lacks the butyl group.
Uniqueness
N-Butyl-4-chloro-2,6-dinitroaniline is unique due to the presence of both a butyl group and a chlorine atom, which enhance its reactivity and make it suitable for specific applications that other dinitroanilines may not be able to fulfill .
Properties
CAS No. |
61511-72-6 |
---|---|
Molecular Formula |
C10H12ClN3O4 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
N-butyl-4-chloro-2,6-dinitroaniline |
InChI |
InChI=1S/C10H12ClN3O4/c1-2-3-4-12-10-8(13(15)16)5-7(11)6-9(10)14(17)18/h5-6,12H,2-4H2,1H3 |
InChI Key |
WYFVJHSWDXGMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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